REACTION_CXSMILES
|
[S:1].O.[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Zn+2:8].O.[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Mg+2:15]>O>[S:1].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Zn+2:8].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Mg+2:15] |f:1.2.3,4.5.6,9.10,11.12,^3:0,16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
Magnesium sulphate monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
Lignin sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mill base is prepared by milling
|
Name
|
Sulphur
|
Type
|
product
|
Smiles
|
[S]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Name
|
Zinc Sulphate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Name
|
Magnesium sulphate
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1].O.[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Zn+2:8].O.[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Mg+2:15]>O>[S:1].[S:3]([O-:7])([O-:6])(=[O:5])=[O:4].[Zn+2:8].[S:10]([O-:14])([O-:13])(=[O:12])=[O:11].[Mg+2:15] |f:1.2.3,4.5.6,9.10,11.12,^3:0,16|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)([O-])[O-].[Zn+2]
|
Name
|
Magnesium sulphate monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
Lignin sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mill base is prepared by milling
|
Name
|
|
Type
|
product
|
Smiles
|
[S]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 30% |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Zn+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 50% |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |